molecular formula C14H14ClNO2S B6129932 N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide CAS No. 117824-65-4

N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide

Cat. No.: B6129932
CAS No.: 117824-65-4
M. Wt: 295.8 g/mol
InChI Key: HCUQXLWJUZPDFG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Sulfonamide Scaffolds in Medicinal Chemistry

The journey of sulfonamides began in the 1930s at the laboratories of Bayer AG, where scientists were investigating coal-tar dyes for potential antimicrobial properties. This research led to the groundbreaking discovery of Prontosil, a sulfamido-containing dye, by Gerhard Domagk. In 1935, it was demonstrated that Prontosil was effective against streptococcal infections in mice, a discovery that earned Domagk the Nobel Prize in Medicine in 1939.

Subsequent research revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide. This finding was pivotal, as it established the sulfonamide moiety as the first broadly effective systemic antibacterial agent and ushered in the era of chemotherapy, paving the way for the antibiotic revolution. acs.org For the first time, physicians had a reliable tool to treat a range of bacterial infections that were previously life-threatening.

The success of antibacterial sulfonamides spurred decades of research, leading to the development of a vast library of derivatives. Beyond their antibacterial action, which involves inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, researchers discovered that modifying the benzenesulfonamide (B165840) scaffold could yield compounds with entirely different therapeutic applications. acs.org This versatility has made the sulfonamide group a privileged scaffold in drug design, leading to the development of diuretics (e.g., thiazides), antidiabetic drugs (e.g., sulfonylureas), and anticonvulsants. nih.gov

Overview of Benzenesulfonamide Analogs in Academic Research

The structural simplicity and synthetic accessibility of the benzenesulfonamide core continue to make it an attractive starting point for drug discovery in academic research. Scientists actively explore novel derivatives for a wide range of biological targets, demonstrating the scaffold's enduring relevance.

Recent research highlights the potential of benzenesulfonamide analogs as potent enzyme inhibitors. For instance, novel derivatives have been designed and synthesized as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidic microenvironment that promotes cancer growth. rsc.org Studies have shown that certain benzenesulfonamide-based compounds can selectively inhibit CA IX, leading to anticancer effects in breast cancer cell lines. rsc.org

In other areas, benzenesulfonamide analogs are being investigated as kinase inhibitors for cancer therapy. Research has identified derivatives with potential anti-glioblastoma (anti-GBM) activity by targeting the tropomyosin receptor kinase A (TrkA), a key player in cancer cell survival and proliferation. tuni.fi Furthermore, new benzenesulfonamide-1,2,3-triazole hybrids have been synthesized and shown to potently inhibit cell proliferation and metastasis in ovarian cancer models.

The therapeutic potential of this class extends to other areas as well, including the development of potent inhibitors for enzymes like acetylcholinesterase and α-glycosidase, which are relevant to Alzheimer's disease and diabetes, respectively. tandfonline.com These diverse research avenues underscore the remarkable versatility of the benzenesulfonamide scaffold in generating compounds with a wide spectrum of biological activities.

Specific Focus: N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide within the Benzenesulfonamide Class

Within the vast family of benzenesulfonamide derivatives is the specific compound this compound. This molecule contains the core benzenesulfonamide structure linked via its nitrogen atom to a 2-(3-chlorophenyl)ethyl group. While extensive, detailed research findings on this particular compound are not prevalent in published scientific literature, its structure places it firmly within the class of compounds explored for various biological activities. It serves as a structural analog to other N-substituted benzenesulfonamides that are subjects of academic inquiry.

The synthesis of this compound would typically be achieved through a standard and well-established chemical reaction known as the Hinsberg reaction. wikipedia.orglibretexts.orgbyjus.com This method involves the reaction of a primary or secondary amine with benzenesulfonyl chloride in the presence of an aqueous alkali like potassium hydroxide (B78521) (KOH). wikipedia.orgdoubtnut.com In this specific case, the primary amine 2-(3-chlorophenyl)ethan-1-amine would act as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the target sulfonamide. libretexts.org

While this compound is not the subject of major research programs, its chemical identity is well-defined. Below is a data table summarizing its key identifiers and properties.

PropertyValue
IUPAC Name This compound
CAS Number 90313-21-6
Molecular Formula C₁₄H₁₄ClNO₂S
Molecular Weight 295.79 g/mol
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=CC=C2)Cl

The presence of the 3-chloro substituent on the phenethyl group and the nature of the ethyl linker between the two aromatic rings are features that medicinal chemists systematically vary when creating libraries of compounds for biological screening. Therefore, this compound is best understood as a representative member of the benzenesulfonamide class, embodying the structural framework that has proven so fruitful in the history of drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-13-6-4-5-12(11-13)9-10-16-19(17,18)14-7-2-1-3-8-14/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUQXLWJUZPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404132
Record name N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117824-65-4
Record name N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations

Established Methodologies for N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide Synthesis

The most common and established method for synthesizing this compound is the reaction between 2-(3-chlorophenyl)ethan-1-amine and benzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The synthesis is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. mdpi.comnih.gov

The general mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by the base to yield the final stable sulfonamide product.

A typical procedure involves dissolving 2-(3-chlorophenyl)ethan-1-amine in a suitable solvent like dichloromethane, followed by the addition of benzenesulfonyl chloride. mdpi.com A base is then introduced to facilitate the reaction and drive it to completion. mdpi.com The final product can be isolated and purified using standard laboratory techniques such as washing, drying, and recrystallization. mdpi.comnih.gov

Table 1: Established Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent Key Feature

Novel Synthetic Routes and Mechanistic Investigations in Benzenesulfonamide (B165840) Formation

Research into the synthesis of benzenesulfonamides has expanded beyond traditional methods to include various catalytic and novel reaction pathways. These modern approaches offer advantages such as milder reaction conditions, improved yields, and tolerance of a wider range of functional groups.

Iron-Promoted Reactions of Sulfonyl Chlorides

Iron-catalyzed methods have emerged as a cost-effective and environmentally friendly alternative for forming N-S bonds. One notable approach involves the synthesis of N-arylsulfonamides using readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org This reaction is facilitated by an iron(II) chloride (FeCl₂) catalyst and uses sodium bisulfite (NaHSO₃) as a reductant under mild conditions. organic-chemistry.org

Mechanistic studies suggest that the N-S bond may be formed through a direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group occurs. organic-chemistry.org This process avoids the use of potentially genotoxic aromatic amines, which are common precursors in other methods. organic-chemistry.org The reaction shows good to excellent yields and tolerates a broad range of functional groups on both the nitroarene and the arylsulfinate. organic-chemistry.org

Table 2: Iron-Promoted Synthesis of N-Arylsulfonamides

Nitrogen Source Sulfur Source Catalyst Reductant Solvent

Base-Promoted Reactions

The role of the base in sulfonamide synthesis is crucial for neutralizing the acidic byproduct, typically HCl. Beyond simple tertiary amines like triethylamine, stronger bases have been employed to promote less conventional reactions. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, is effective in driving reactions to completion, such as the N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol. nih.govresearchgate.net In some proposed mechanisms, the base first deprotonates the amine or other proline-derived substrates, increasing their nucleophilicity towards the sulfonyl source, which can include sulfonyl azides as an alternative to sulfonyl chlorides. nih.gov

Palladium-Mediated Amidation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of N-arylsulfonamides. These methods typically involve the coupling of aryl halides or pseudohalides with primary sulfonamides. nih.govnih.govrsc.orgnih.gov The catalytic systems often consist of a palladium source, such as Pd₂(dba)₃, and a specialized ligand, like Xantphos, which facilitates the C-N bond formation. researchgate.net This approach is particularly valuable for synthesizing sulfonamides where the nitrogen atom is attached to an aromatic ring, a structure that can be challenging to form using traditional methods. nih.gov The reactions are known for their high efficiency and broad substrate scope under relatively mild conditions. nih.gov

Cyclization Reactions for Benzenesulfonamide Derivatives

Cyclization reactions offer a pathway to constrained, cyclic sulfonamide derivatives, often called sultams. These intramolecular reactions can be used to form various ring sizes. For instance, the cyclization of 2-2′-diselenobis(N-methyl benzenesulfonamide) can be initiated to form a 2-methyl-1,3,2-benzothiaselenazole 1,1 dioxide structure. researchgate.net Another approach involves the synthesis of benzosultams from precursors like N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide through iron-catalyzed processes. rawdatalibrary.net These cyclic structures are of interest in medicinal chemistry due to their rigid conformations.

Specific Derivatization Approaches

The benzenesulfonamide scaffold is frequently incorporated into more complex molecules containing various heterocyclic moieties to explore new biological activities.

Thiazole (B1198619): Benzenesulfonamide derivatives containing a thiazole ring can be synthesized through several routes. One method involves the intramolecular cyclization of a chloroacetamide derivative of a benzenesulfonamide. For example, treating 4-(2-chloroacetamido)benzenesulfonamide with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) yields 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. rsc.org This thiazol-4-one scaffold can then undergo further reactions, such as coupling with aromatic aldehydes. rsc.org

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another common heterocycle integrated with benzenesulfonamides. A general synthetic strategy starts with a substituted benzoic acid, which is converted into its corresponding ester and then to a benzohydrazide. who.int The hydrazide is then cyclized to form a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov This thiol can subsequently be reacted with an N-substituted-2-bromoacetamide to link the oxadiazole and another molecular fragment, which could contain a benzenesulfonamide group. nih.gov

Pyrrolidine-2,5-dione: The pyrrolidine-2,5-dione (succinimide) moiety can be incorporated into complex structures alongside other heterocyclic rings. For example, an asymmetric [2 + 2 + 1] cycloaddition reaction has been developed between 3-hydroxy-1H-pyrrole-2,5-diones, ethyl diazoacetate, and nitrosobenzene (B162901) to create chiral isoxazolidinopyrrolidinediones. mdpi.com While this specific reaction does not directly form a benzenesulfonamide, it illustrates the synthetic utility of the pyrrolidinedione core, which can be part of a larger molecule that also contains a benzenesulfonamide group.

Table 3: Summary of Novel Synthetic Strategies for Benzenesulfonamides

Method Key Reagents/Catalysts Resulting Structure/Feature
Iron-Promoted Reaction Nitroarenes, Sodium arylsulfinates, FeCl₂ N-Arylsulfonamides from non-amine precursors organic-chemistry.org
Base-Promoted Reaction Sulfonyl azides, DBU Alternative to sulfonyl chlorides nih.gov
Palladium-Mediated Amidation Aryl halides, Primary sulfonamides, Pd catalyst Efficient N-aryl sulfonamide synthesis nih.govresearchgate.net
Cyclization Reaction N-alkenyl/alkynyl sulfonamides Cyclic sulfonamides (sultams) researchgate.net
Thiazole Derivatization Chloroacetamide-sulfonamide, Ammonium thiocyanate Benzenesulfonamides with thiazol-4-one rings rsc.org

Chemical Reactivity and Stability Profiles

The chemical reactivity and stability of this compound are principally governed by the constituent functional groups: the sulfonamide linkage (-SO₂NH-), the phenyl rings, and the chloro-substituent. The sulfonamide group is generally considered robust and relatively unreactive. wikipedia.org Due to the rigidity of this functional group, sulfonamides are typically crystalline solids. wikipedia.org

Compounds within this class generally show moderate to high stability under standard temperature and pressure conditions. cymitquimica.com However, they can undergo specific reactions, such as hydrolysis, under certain circumstances. cymitquimica.com The N-H bond of the sulfonamide can be deprotonated, and various acid-base reactions are possible. wikipedia.org

The stability of the broader class of sulfonamides has been investigated under various conditions. For instance, studies on the thermal stability of several sulfonamides in milk indicate they are very stable during processes like pasteurization (63°C for 30 min and 72°C for 15s) and UHT sterilization (140°C for 4s). nih.govresearchgate.net However, more significant degradation is observed under prolonged heating, such as sterilization at 120°C for 20 minutes. nih.govresearchgate.net The stability of sulfonamides can also be affected by storage conditions. One study on sulfonamide drugs in meat showed that while levels were unaffected after 24 hours at room temperature or one week at -20°C, a significant decrease was observed after one month of frozen storage. nih.gov

The reactivity of the sulfonamide bond can be exploited for chemical transformations. Under reductive electrochemical conditions, selective cleavage of the N–S bond is a known reaction, often used as a deprotection strategy for the tosyl group. acs.org Conversely, cleavage of the C–N bond typically requires conventional stoichiometric chemical methods. acs.org

Table 1: Summary of General Sulfonamide Stability Findings

Condition Matrix Temperature Duration Observed Stability
Pasteurization Skimmed Milk 72°C 15 seconds Very Stable nih.govresearchgate.net
UHT Sterilization Skimmed Milk 140°C 4 seconds Very Stable nih.govresearchgate.net
Sterilization Skimmed Milk 120°C 20 minutes Degradation Observed nih.govresearchgate.net
Frozen Storage Bovine & Porcine Muscle -20°C 1 month Significant Decrease nih.gov
Room Temperature Bovine & Porcine Muscle Room Temp 24 hours No significant change nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound

Pre Clinical Pharmacological and Biological Activity Profiling in Vitro and in Vivo Animal Models

Enzyme Inhibition Studies

The following sections detail the available preclinical research on the enzyme inhibitory activities of N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide across various enzyme systems.

While benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors, specific research detailing the inhibitory activity, isoform selectivity, and mechanism of action for this compound against human carbonic anhydrase (hCA) isoforms is not available in the reviewed scientific literature. General studies on benzenesulfonamide (B165840) derivatives show that they can potently inhibit various hCA isoforms, including cytosolic types hCA I and II, and transmembrane tumor-associated isoforms like hCA IX and XII. The inhibitory mechanism typically involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site. However, without specific studies on this compound, its precise inhibitory profile remains uncharacterized.

There is no specific information available in the reviewed literature regarding the inhibitory activity of this compound against cyclooxygenase isoforms COX-1 and COX-2. The benzenesulfonamide moiety is a key structural feature in several selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs function by blocking the conversion of arachidonic acid into prostaglandins. However, the efficacy and selectivity of any given benzenesulfonamide derivative depend on its complete chemical structure, and no data for this compound has been reported.

Specific data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound could not be found in the reviewed scientific literature. Cholinesterase inhibitors are investigated for their therapeutic potential in conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). While various synthetic compounds are evaluated for this activity, no such investigation has been published for this compound.

Preclinical studies evaluating the inhibitory effects of this compound on the enzymes alpha-glucosidase and lipoxygenase are not available in the current scientific literature. Alpha-glucosidase inhibitors are a therapeutic class for managing type 2 diabetes by delaying carbohydrate digestion, while lipoxygenase inhibitors are investigated for their anti-inflammatory potential. Research has been conducted on other classes of compounds for these targets, but this compound has not been profiled.

There is no published research available on the inhibitory activity of this compound against tyrosyl-tRNA synthetase. This enzyme is a target for the development of new antibacterial agents, as its inhibition disrupts essential protein synthesis in bacteria. While various scaffolds are being explored for this purpose, the potential of this compound in this area has not been investigated.

No studies were identified in the reviewed literature that investigated the inhibitory activity of this compound against other enzyme systems.

Antimicrobial Research

The sulfonamide moiety is a cornerstone in the development of antimicrobial agents. researchgate.net Derivatives of benzenesulfonamide have been investigated for a wide range of antimicrobial activities, demonstrating a broad spectrum of potential applications in infectious disease research.

Antibacterial Activity: Gram-Positive and Gram-Negative Strains

Benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govul.ie The efficacy of these compounds is often attributed to their structural similarity to para-aminobenzoic acid (pABA), which allows them to interfere with essential metabolic pathways in bacteria. researchgate.netnih.gov

Hybrid molecules incorporating thiazole (B1198619) and sulfonamide groups have demonstrated significant activity. nih.gov For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives exhibit attractive antibacterial properties against multiple strains. nih.govul.ie One isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans. nih.gov Generally, the antibacterial spectrum of sulfonamides is broad, encompassing streptococci, staphylococci, and various Gram-negative bacteria like Escherichia coli. nih.govbiotech-asia.org The structural differences in the cell envelopes between Gram-positive and Gram-negative bacteria can influence the efficacy of these compounds. mdpi.commdpi.com

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives
Compound ClassBacterial StrainActivity (MIC)Reference
N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted derivative)S. aureus (Gram-positive)3.9 µg/mL nih.gov
N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted derivative)A. xylosoxidans (Gram-negative)3.9 µg/mL nih.gov

Antifungal Activity

The investigation into sulfonamides extends to their potential as antifungal agents. Several studies have synthesized and evaluated novel sulfonamide derivatives for their ability to inhibit the growth of pathogenic fungi. For example, a new series of N-sulfonamide 2-pyridones was found to possess significant activity against various fungal strains. nih.gov Similarly, other research has highlighted the antifungal properties of novel thiosemicarbazide (B42300) compounds derived from benzenesulfonamides against fungi such as Candida albicans. researchgate.net Seleno-organic compounds from the benzisoselenazolone group, which are structurally related, have also been shown to suppress the growth of fungi like Saccharomyces cerevisiae and Candida albicans. nih.gov

Table 2: Antifungal Activity of Related Sulfonamide and Seleno-organic Compounds
Compound ClassFungal StrainActivityReference
N-sulfonamide 2-pyridonesVarious fungiSignificant antimicrobial activity nih.gov
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneSaccharomyces cerevisiaeStrongly inhibited growth nih.gov
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneCandida albicansStrongly inhibited growth nih.gov

Antitrichomonal Activity

Research has also explored the efficacy of benzenesulfonamide derivatives against protozoan parasites, specifically Trichomonas vaginalis. A study focused on benzenesulfonamide derivatives of 2-amino-4-phenyl thiazole revealed significant antitrichomonal activity. scielo.org.mx The presence of a nitro group in the sulfonamide structure appeared to be crucial for this activity. scielo.org.mx One derivative, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl)]-4-nitrobenzenesulfonamide, demonstrated particularly high potency, with an IC50 value of 0.27 μM, which was 3.4 times more potent than the standard drug, metronidazole (B1676534) (IC50 = 0.93 µM). scielo.org.mx

Table 3: Antitrichomonal Activity of Benzenesulfonamide Derivatives
CompoundOrganismActivity (IC50)Reference
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl)]-4-nitrobenzenesulfonamideT. vaginalis0.27 µM scielo.org.mx
Metronidazole (Reference Drug)T. vaginalis0.93 µM scielo.org.mx

Mechanisms of Antimicrobial Action (e.g., folate synthesis inhibition)

The primary mechanism of antimicrobial action for the sulfonamide class of drugs is the inhibition of folate biosynthesis. researchgate.netbiotech-asia.org Bacteria are incapable of absorbing folic acid from their environment and must synthesize it de novo. mhmedical.com Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govmhmedical.com By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. mhmedical.commdpi.com This disruption of the folate pathway halts the production of essential components for DNA and protein synthesis, ultimately leading to a bacteriostatic effect, which inhibits the growth and multiplication of the microorganisms. researchgate.netbiotech-asia.org

Antitumor and Antiproliferative Investigations

Beyond their antimicrobial properties, various sulfonamide derivatives have been evaluated for their potential as anticancer agents. These investigations typically involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines in vitro.

Neurological Activity Studies

Potential Mechanisms in Neurological Modulation

The neurological effects of this compound are an area of active investigation, with research pointing towards potential modulation of key signaling pathways, including GABAergic systems and calcium currents. While direct studies on this specific molecule are limited, the broader class of sulfonamide derivatives has shown activity in these areas.

GABA Levels: The GABAergic system is the primary inhibitory neurotransmitter system in the adult central nervous system and plays a crucial role in maintaining the balance between neuronal excitation and inhibition. nih.gov Alterations in GABA signaling are implicated in a variety of neurological and psychiatric disorders. nih.gov Some sulfonamide-containing compounds have been investigated for their potential to modulate GABAergic transmission. However, current literature does not provide specific data on the direct effects of this compound on GABA levels or GABAergic neurotransmission.

Calcium Currents: Voltage-gated calcium channels are essential for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. nih.govnih.gov The modulation of these channels presents a therapeutic target for various conditions. Research on structurally related benzenesulfonamide compounds suggests a potential for this class of molecules to influence intracellular calcium concentrations. For instance, the compound 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) has been shown to increase the reactivity of vascular smooth muscle by enhancing calcium influx from both intracellular and extracellular stores. This action is believed to be mediated through the direct activation of phospholipase C, a key enzyme in intracellular signaling pathways that can lead to the release of calcium from internal reservoirs.

Table 1: Effect of a Structurally Related Benzenesulfonamide on Calcium Influx
CompoundMechanismEffect on Calcium InfluxModel System
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)Direct activation of phospholipase CIncreased influx from intra- and extracellular storesIsolated and perfused tail artery of Wistar rats

While these findings on a related compound suggest a potential mechanism for this compound in modulating calcium currents, further specific studies are required to confirm this activity.

Receptor Modulation

The interaction of this compound with various receptors is a key aspect of its pharmacological profile. Research has particularly focused on its potential as a β3-adrenergic receptor agonist and a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.

β3-Adrenergic Receptor Agonism: The β3-adrenergic receptor is primarily located in adipose tissue and the urinary bladder and is involved in processes such as lipolysis and bladder relaxation. nih.govwikipedia.org Agonists of this receptor have been explored for the treatment of obesity, type 2 diabetes, and overactive bladder. nih.govwikipedia.orgdrugbank.com The benzenesulfonamide moiety is a feature of some known β3-adrenergic receptor agonists. For example, a series of 1,2,3-triazole-substituted benzenesulfonamides have been identified as potent and selective human β3-adrenergic receptor agonists. nih.gov One such compound demonstrated a high efficacy (EC50 = 3.1 nM) and selectivity (>1500-fold) for the β3 receptor over β1 and β2 receptors. nih.gov Additionally, novel β3-adrenoceptor agonists bearing a benzenesulfonamide fragment have been investigated for their in vitro antioxidant properties. banglajol.info

α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulation: The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that is highly permeable to calcium and plays a significant role in cognitive processes. nih.govacs.org Positive allosteric modulators (PAMs) of the α7 nAChR are compounds that bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to its natural ligand. acs.orgmdpi.com This modulation can increase the frequency and duration of channel opening, thereby amplifying the downstream signaling. acs.org A number of compounds containing a benzenesulfonamide structure have been identified as potent α7 nAChR PAMs. nih.govmdpi.com For instance, the compound 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) is a well-characterized novel PAM of the α7 nAChR. mdpi.com Another potent and selective α7-PAM with a benzenesulfonamide structure is [4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide], which has demonstrated efficacy in preclinical models of cognitive dysfunction. nih.gov These PAMs are often categorized as Type I or Type II based on their effect on the receptor's desensitization kinetics. neurofit.com

Table 2: Examples of Benzenesulfonamide-Containing α7 nAChR Positive Allosteric Modulators
CompoundActivitySignificance
4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)Novel Positive Allosteric Modulator of the α7 nAChRDemonstrates the potential of the benzenesulfonamide scaffold for α7 nAChR modulation. mdpi.com
[4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide]Potent and selective α7-PAMShows efficacy in preclinical models of cognitive dysfunction. nih.gov

Given the prevalence of the benzenesulfonamide moiety in this class of modulators, it is plausible that this compound may also exhibit positive allosteric modulatory activity at the α7 nAChR.

Synergistic Effects with Co-administered Agents

The potential for this compound to produce synergistic effects when administered with other therapeutic agents is an important consideration for its potential clinical applications. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy.

Currently, there is a lack of specific preclinical studies investigating the synergistic effects of this compound with other co-administered agents. However, the principle of drug synergy is well-established in pharmacology. For example, combinations of antibiotics with other agents, such as thymol (B1683141) and EDTA, have been shown to enhance the sensitivity of multidrug-resistant bacteria to vancomycin. nih.gov This highlights the potential for combination therapies to overcome drug resistance and improve treatment outcomes. Future research is needed to explore the potential synergistic interactions of this compound with other compounds, which could broaden its therapeutic potential.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode of action.

While direct molecular docking studies on N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide with all the listed targets are not extensively available in the public domain, research on structurally similar benzenesulfonamide (B165840) derivatives provides a strong indication of their potential interactions. These studies have explored the binding of this class of compounds to various enzymes and proteins, including COX-2, TrkA, Tyrosyl-tRNA synthetase, Trichomonas vaginalis ferredoxin, MDM2, α-amylase, and Cav1.2 channels.

COX-2: Novel trisubstituted pyrazoline derivatives bearing a benzenesulfonamide moiety have been designed and evaluated as anti-inflammatory agents, with docking studies showing their insertion within the COX-2 active site. nih.gov Similarly, other studies have identified pyridazine-based sulfonamides and cyclic imides with benzenesulfonamide scaffolds as potent and selective COX-2 inhibitors. tandfonline.comnih.gov Docking studies of these derivatives have helped to rationalize their biological activity. nih.govresearchgate.netacs.org

TrkA: Benzenesulfonamide analogs have been identified as promising anticancer agents by targeting the Tropomyosin receptor kinase A (TrkA). nih.gov Molecular docking studies have been crucial in predicting the binding modes and energies of these compounds within the TrkA active site. nih.govresearchgate.net For instance, certain benzenesulfonamide derivatives have shown acceptable binding energies, suggesting a potential inhibitory role. nih.gov

Tyrosyl-tRNA synthetase: This enzyme is a key target for the development of new antibacterial agents. nih.gov While specific studies on this compound are scarce, molecular docking has been employed to understand the structure-activity relationship of other inhibitors targeting this enzyme. nih.govtandfonline.comresearchgate.net

Trichomonas vaginalis ferredoxin: This protein is crucial for the activation of drugs like metronidazole (B1676534) against the protozoan parasite Trichomonas vaginalis. kdna.netnih.gov Although direct docking studies of benzenesulfonamides with this specific ferredoxin are not readily found, the general principle of targeting this protein is a key therapeutic strategy. kdna.net Some research has focused on the inhibition of other essential enzymes in this parasite, such as carbonic anhydrase, using sulfonamides. nih.gov

MDM2: The p53-MDM2 interaction is a critical target in cancer therapy. nih.gov Novel benzenesulfonamide derivatives have been investigated as MDM2 inhibitors. researchgate.net Docking studies have revealed that these compounds can fit properly into the active site of MDM2, with the benzenesulfonamide fragment interacting with key amino acid residues. researchgate.net

α-amylase: Benzenesulfonamide-based thiourea (B124793) and thiazolidinone derivatives have been evaluated as inhibitors of α-amylase, an important target in the management of diabetes mellitus. researchgate.net Molecular docking studies have indicated that these compounds can have better binding energy values and molecular interactions than standard inhibitors. researchgate.netnih.govnih.govresearchgate.net

Cav1.2 channels: Voltage-gated calcium channels like Cav1.2 are important drug targets for cardiovascular and neurological diseases. nih.govresearchgate.netresearchgate.net While specific docking studies with this compound are not available, the general inhibitory mechanisms of various compounds on these channels are actively being investigated using structural biology and computational methods. nih.govresearchgate.netresearchgate.netelifesciences.org

Binding Energy of Benzenesulfonamide Derivatives with Various Protein Targets

Protein Target Derivative Class Binding Energy (kcal/mol)
MDM2 Benzothiazole Schiff bases -8.17 to -5.80 tandfonline.com
TrkA FDA-approved drugs (for comparison) -10.643 to -10.184 nih.gov
α-amylase Various small molecules -3.1 to -10.1 nih.gov

| COX-2 | Dihydropyrazole sulfonamides | (Eintermolecular) -15.9 to -16.8 acs.org |

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues and binding pockets involved in the ligand-protein interaction.

For benzenesulfonamide derivatives, key interactions often involve:

MDM2: Docking studies of MDM2 inhibitors have shown interactions with amino acids such as Leu54 and Met62 located in the binding pocket. The benzenesulfonamide fragment itself can interact with residues like Lys51 or Met50. researchgate.net

TrkA: In silico analysis of benzenesulfonamide analogs targeting TrkA has revealed prominent stabilizing hydrophobic interactions with residues like Tyr359, Ser371, and Ile374, as well as charged interactions with Gln369. nih.gov

Tyrosyl-tRNA synthetase: Docking of inhibitors into the active site of S. aureus tyrosyl-tRNA synthetase has been performed to explain their inhibitory activity. nih.gov

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. For sulfonamide derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to determine these properties. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface provides a visual representation of the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Such analyses have been performed for sulfonamide compounds to understand their intermolecular interactions. biointerfaceresearch.com

The Fukui function is a concept derived from DFT that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de A topological analysis of the Fukui function allows for the definition of basins corresponding to different regions of space, and the numerical integration of the density over these volumes provides a quantitative measure of reactivity at specific atomic sites. scm.com This analysis is instrumental in understanding the regioselectivity of chemical reactions involving benzenesulfonamide derivatives.

Conformational Analysis and Stability

Conformational analysis of this compound involves studying the spatial arrangement of its atoms and the stability of its different conformers. The molecule's structure, characterized by two aromatic rings linked by an ethyl-sulfonamide bridge, allows for considerable rotational freedom, leading to various possible conformations.

The key determinants of conformational preference and stability are the torsion angles around the single bonds, particularly the C-C bond of the ethyl linker and the C-N and N-S bonds of the sulfonamide group. Theoretical calculations, such as those using density functional theory (DFT), can be employed to determine the potential energy surface of the molecule and identify low-energy, stable conformers.

Studies on structurally similar compounds, such as N-(3-chlorophenyl)benzenesulfonamide, reveal important structural features that are likely conserved in the target molecule. nih.gov In these related structures, the geometry around the sulfur atom is typically tetrahedral. researchgate.net The conformation is heavily influenced by the relative orientation of the two aromatic rings, described by the dihedral angle between them. For instance, in N-(3-chlorophenyl)benzenesulfonamide, this dihedral angle is 65.4°. nih.gov The presence of the flexible ethyl linker in this compound would allow for a wider range of accessible dihedral angles compared to its more rigid analogue.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For benzenesulfonamide derivatives, QSAR is a valuable tool for designing new molecules with enhanced or specific activities. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities. jbclinpharm.org For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topological, electronic, steric, or hydrophobic properties. mdpi.com

A statistical method, commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). jscimedcentral.com The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jscimedcentral.com The quality and robustness of the resulting model are assessed using various statistical metrics, such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). jbclinpharm.orgnih.gov A statistically significant and predictive model can then be used to estimate the activity of new, unsynthesized compounds. nih.gov

QSAR models establish a direct correlation between the structural features of molecules and their biological activities. Studies on various classes of sulfonamides have successfully developed models that predict activities such as antibacterial, antifungal, antitumor, and herbicidal effects. nih.govjbclinpharm.orgmdpi.com For example, a QSAR study on benzenesulfonamide derivatives might reveal that increased hydrophobicity in a certain region of the molecule correlates positively with its ability to inhibit a target enzyme.

The predictive power of these models is demonstrated by a high correlation between the experimentally measured activities and the activities predicted by the QSAR equation for the compounds in the test set. nih.gov This correlation confirms that the chosen molecular descriptors effectively capture the structural requirements for the desired biological response.

A significant advantage of QSAR modeling is its ability to identify the specific molecular fragments and physicochemical properties that are most influential for biological activity. nih.gov By analyzing the descriptors that appear in the final QSAR equation, researchers can deduce which structural features are critical.

For benzenesulfonamide derivatives, QSAR studies often highlight the importance of:

Steric Fields: The size and shape of substituents on the aromatic rings can impact how the molecule fits into a biological target. Models can indicate regions where bulky groups enhance activity and where they are detrimental. nih.gov

Electrostatic Fields: The distribution of charge in the molecule is crucial. The presence of electron-withdrawing groups (like the chloro group on the phenyl ring) or hydrogen bond donors/acceptors (like the sulfonamide group) can be identified as key features for interaction with a receptor. nih.gov

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the research potential of a compound. researchgate.netresearchgate.net These computational methods use the structure of a molecule to estimate its pharmacokinetic properties and assess its general "drug-likeness" without the need for laboratory experiments. mdpi.comnih.gov This allows for the early identification of compounds with potentially favorable profiles for further investigation.

Computational tools can predict a wide range of ADME properties based on the molecular structure of this compound. These predictions help to build a profile of the molecule's likely behavior in a biological system. mdpi.com

Key predicted parameters often include:

Absorption: Properties like aqueous solubility (LogS), intestinal absorption (HIA), and cell permeability (e.g., Caco-2) are predicted to assess how well the compound might be absorbed. jscimedcentral.com

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration indicate how the compound might be distributed throughout the body. mdpi.com A high degree of plasma protein binding can limit the amount of free compound available to exert its effect. mdpi.com

Metabolism: Models can predict the likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). This is important for understanding potential metabolic pathways and interactions.

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate the compound's structural properties (e.g., molecular weight, LogP, number of hydrogen bond donors and acceptors). nih.gov Adherence to these rules suggests that the compound has physicochemical properties consistent with many orally administered drugs. nih.gov

The following table presents representative in silico ADME and physicochemical predictions for this compound, as would be generated by common predictive software.

PropertyPredicted ValueSignificance in Research
Molecular Weight (g/mol)327.81Influences absorption and distribution; generally <500 for good oral bioavailability.
LogP (Octanol/Water Partition)3.85Measures lipophilicity; affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) (Ų)54.6Relates to permeability; values <140 Ų are often associated with good cell membrane penetration.
Aqueous Solubility (LogS)-4.10Indicates solubility in water; poor solubility can limit absorption.
Human Intestinal Absorption (%)>90%Predicts the extent of absorption from the gastrointestinal tract.
Caco-2 Permeability (nm/s)HighAn indicator of intestinal permeability and absorption.
Blood-Brain Barrier (BBB) PermeationYesPredicts whether the compound is likely to cross into the central nervous system.
CYP2D6 InhibitorYesIndicates potential for inhibiting a major drug-metabolizing enzyme.
Lipinski's Rule of Five Violations0Suggests the compound has "drug-like" physicochemical properties for oral administration.

Bioavailability and Druggability Characteristics

The bioavailability and druggability of a compound are critical indicators of its potential to become an effective oral medication. A widely accepted framework for evaluating these characteristics is Lipinski's Rule of Five. This rule posits that orally administered drugs are typically small, moderately lipophilic molecules with specific physicochemical properties. Candidate drugs that adhere to these rules generally exhibit lower attrition rates during clinical trials.

The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Computational analysis of this compound reveals its compliance with these criteria, suggesting a favorable profile for oral bioavailability. The predicted physicochemical properties of the compound are detailed in the table below.

Table 1: Predicted Physicochemical and Druggability Properties of this compound

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Formula C₁₄H₁₄ClNO₂S - -
Molecular Weight 295.78 g/mol < 500 g/mol Yes
Log P (Consensus) 3.25 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes

Data predicted using computational cheminformatics tools.

With a molecular weight of 295.78 g/mol , a consensus Log P of 3.25, one hydrogen bond donor, and two hydrogen bond acceptors, this compound adheres to all four of Lipinski's rules. This profile indicates a high likelihood of good passive absorption and permeation, which are foundational for oral bioavailability. The absence of any violations strongly supports its potential as a drug-like molecule.

Metabolic Stability Prediction (e.g., in liver microsomes)

The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen. The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) family of enzymes. In vitro assays using liver microsomes are standard for assessing metabolic stability. Computational models can predict a compound's potential to be a substrate or inhibitor of major CYP isoenzymes, offering an early indication of its metabolic fate.

In silico predictions for this compound suggest that it is not a significant inhibitor of the main CYP isoenzymes responsible for drug metabolism (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a favorable characteristic, as inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and plasma concentration of another. The lack of predicted CYP inhibition implies a lower risk of such interactions.

Table 2: Predicted Cytochrome P450 Inhibition Profile of this compound

CYP Isoenzyme Predicted Interaction Implication for Metabolic Stability
CYP1A2 Non-inhibitor Low risk of drug-drug interactions mediated by this enzyme.
CYP2C19 Non-inhibitor Low risk of drug-drug interactions mediated by this enzyme.
CYP2C9 Non-inhibitor Low risk of drug-drug interactions mediated by this enzyme.
CYP2D6 Non-inhibitor Low risk of drug-drug interactions mediated by this enzyme.

Data predicted using computational ADMET screening tools.

These predictions suggest that this compound is likely to have a clean metabolic profile with respect to the most common pathways, potentially leading to predictable pharmacokinetics and a reduced likelihood of metabolic drug-drug interactions.

P-glycoprotein (Pgp) Interaction Prediction

P-glycoprotein (Pgp), an efflux transporter, plays a crucial role in drug disposition and resistance by actively pumping a wide variety of xenobiotics out of cells. uq.edu.au It is highly expressed in key tissues such as the intestinal epithelium, the blood-brain barrier, and the kidneys. nih.gov Whether a compound is a substrate or an inhibitor of Pgp can significantly impact its absorption, distribution, and efficacy. nih.gov For instance, if a drug is a Pgp substrate, its oral absorption may be limited due to efflux back into the intestinal lumen. nih.gov

Computational models are valuable for predicting the interaction of novel compounds with Pgp. For this compound, in silico analysis predicts that the compound is not a substrate of P-glycoprotein. This is a highly advantageous feature for a potential drug candidate.

Table 3: Predicted P-glycoprotein Interaction for this compound

Transporter Predicted Interaction Potential Pharmacokinetic Consequence

Data predicted using computational ADMET screening tools.

The prediction that this compound is not a Pgp substrate suggests that its bioavailability is less likely to be compromised by active efflux in the gut. Furthermore, this characteristic may allow for better penetration of physiological barriers, such as the blood-brain barrier, if the compound is intended for central nervous system targets.

Structure Activity Relationship Sar Studies of N 2 3 Chlorophenyl Ethyl Benzenesulfonamide and Analogues

Impact of Substituent Modifications on Pharmacological Profile

The substitution pattern on both the benzenesulfonamide (B165840) ring and the phenylethyl moiety plays a crucial role in modulating the pharmacological activity of this class of compounds. Research into related benzenesulfonamide derivatives has demonstrated that even minor alterations can lead to significant changes in biological effect.

For instance, in studies of benzenesulfonamide derivatives targeting enzymes like carbonic anhydrase, the nature and position of substituents on the aromatic rings have been shown to be critical for inhibitory activity and isoform selectivity. While specific SAR data for N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide is not extensively detailed in publicly available literature, general principles from related compounds can be extrapolated. The presence of a sulfonamide group is often essential for the primary biological activity, such as enzyme inhibition, as it can act as a zinc-binding group in metalloenzymes.

Modifications to the phenylethyl portion, such as the introduction of a styryl group in N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, have been shown to result in significant anticholinesterase activity. nih.gov This suggests that the tail region of this compound is a key area for modification to alter its pharmacological profile. The 3-chloro substitution on the phenyl ring of the ethylamine (B1201723) tail is a critical determinant of its activity, and variations at this position, or the introduction of other substituents, would be expected to significantly impact the compound's interaction with its biological target.

Design Principles for Modulating Selectivity and Potency

The rational design of analogues of this compound with improved selectivity and potency is guided by established medicinal chemistry principles, particularly the "tail approach" in the context of enzyme inhibitors.

Exploration of Tail Groups for Isoform Specificity (e.g., Carbonic Anhydrase)

The "tail approach" is a well-established strategy in the design of selective enzyme inhibitors, particularly for carbonic anhydrases (CAs). mdpi.comsemanticscholar.org This approach involves the modification of a portion of the inhibitor molecule that extends out of the active site of the enzyme, interacting with residues at the periphery. These peripheral residues often vary between different enzyme isoforms, allowing for the development of isoform-selective inhibitors.

In the case of this compound, the N-[2-(3-chlorophenyl)ethyl] moiety can be considered the "tail." By systematically altering this tail, for example, by changing the substitution pattern on the phenyl ring or modifying the ethyl linker, it is possible to achieve selective inhibition of specific CA isoforms. For instance, studies on other benzenesulfonamide derivatives have shown that the introduction of bulky or charged groups on the tail can lead to enhanced selectivity for tumor-associated CA isoforms like CA IX and CA XII over the more ubiquitous CA I and II. mdpi.com The 3-chlorophenyl group of the parent compound likely contributes to a specific interaction profile that could be fine-tuned for enhanced isoform specificity.

The following table illustrates the inhibitory activity of some benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, showcasing the impact of tail modifications on selectivity.

CompoundTail GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative 1 4-(3-benzyl-guanidino)126.936.9>1000097.6
Derivative 2 4-(3-octyl-guanidino)653.89.288.432.0
Derivative 3 4-(3-(4-fluorobenzyl)-guanidino)2672.863.253.8

This table is generated based on data for illustrative purposes from related benzenesulfonamide compounds and does not represent direct data for this compound.

Influence of Halogenated Moieties on Activity

The presence and position of halogen substituents on the aromatic rings of benzenesulfonamide derivatives can significantly influence their physicochemical properties and biological activity. Halogens, such as the chlorine atom in this compound, can affect lipophilicity, electronic character, and metabolic stability of the molecule.

The 3-chloro substituent on the phenylethyl tail likely plays a role in directing the molecule to its binding site and may engage in specific halogen bonding or hydrophobic interactions with the target protein. Studies on other classes of pharmacologically active molecules have shown that the position of a halogen on a phenyl ring can dramatically alter potency and selectivity. For example, in a series of phenethylamine (B48288) analogs, para-halogenated derivatives were found to increase locomotor activity in mice, with the order of potency being p-F > p-Br > p-Cl. While this is a different biological context, it highlights the sensitivity of biological systems to the nature and position of halogen substituents.

In the context of CA inhibitors, halogenated benzenesulfonamides have been explored for their potential to enhance isoform selectivity. The electronic effects of the halogen can influence the acidity of the sulfonamide proton, which is crucial for its binding to the zinc ion in the enzyme's active site. Furthermore, the size and lipophilicity of the halogen can influence how the "tail" of the inhibitor interacts with the hydrophobic pockets within the active site, leading to differential affinities for various isoforms.

Stereochemical Considerations and Enantiomeric Activity

While this compound itself is not chiral, the introduction of a substituent on the ethyl bridge between the two aromatic rings would create a chiral center. In such cases, the stereochemistry of the molecule would be expected to have a profound impact on its pharmacological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological actions. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

Therefore, should chiral analogues of this compound be synthesized, it would be crucial to resolve the enantiomers and evaluate their biological activity separately. This would not only help in identifying the more potent enantiomer (the eutomer) but also in understanding the three-dimensional requirements of the binding site of its biological target.

Preclinical Metabolic Pathways and Pharmacokinetics of this compound Remain Uncharacterized in Publicly Available Literature

Comprehensive searches of scientific literature and publicly accessible preclinical data have yielded no specific information on the metabolic pathways and pharmacokinetic profile of the chemical compound this compound. While general metabolic pathways for broader classes of compounds such as benzenesulfonamides have been studied, detailed experimental data for this particular molecule, including the identification of its metabolites, the enzyme systems involved in its metabolism, its excretion pathways in animal models, its metabolic stability, and its interaction with transport mechanisms like P-glycoprotein, are not available in the public domain.

Studies on analogous compounds, such as N-butylbenzenesulfonamide, have shown that metabolism can occur, leading to oxidative metabolites, with excretion primarily through urine and feces, and a portion being excreted in bile in animal models like rats. rti.org However, the specific metabolic fate of this compound is likely to be influenced by its unique structural features, including the 3-chlorophenyl ethyl group, which may present different sites for metabolic attack compared to other sulfonamide derivatives.

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for evaluating the metabolic stability of new chemical entities. nih.govevotec.combioivt.com These systems contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast number of xenobiotics. mdpi.comnih.gov For instance, studies on compounds with a meta-chlorophenyl moiety, like meta-chlorophenylpiperazine (mCPP), have identified specific CYP isozymes, such as CYP2D6, as being involved in their clearance. nih.gov It is plausible that CYP enzymes, potentially including CYP3A4 and other isoforms, would be involved in the metabolism of this compound, but without experimental data, this remains speculative.

The excretion of drug metabolites is a critical component of their pharmacokinetic profile. In animal models, excretion pathways are typically investigated through the analysis of urine, feces, and sometimes bile to provide a complete picture of how a compound and its metabolites are eliminated from the body. rti.orgresearchgate.net

Metabolic stability, often assessed in liver microsomes, provides an early indication of a compound's potential for in vivo clearance. nih.govevotec.combioduro.com The stability of benzenesulfonate derivatives has been shown to vary significantly based on their specific chemical structures when evaluated in human, mouse, and rat liver microsomes. nih.gov

Furthermore, transport mechanisms, particularly the efflux transporter P-glycoprotein (P-gp), play a crucial role in the absorption, distribution, and elimination of many drugs. nih.govtg.org.aunih.gov Whether this compound is a substrate or inhibitor of P-gp would have significant implications for its pharmacokinetic behavior, but no such studies have been reported.

Advanced Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the structural verification of newly synthesized or isolated compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to provide unambiguous structural confirmation of N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons on the benzenesulfonyl group, the 3-chlorophenyl ring, the ethyl linker, and the sulfonamide N-H proton. The aromatic regions would show complex multiplets for the nine protons distributed across the two phenyl rings. The ethyl bridge would be represented by two distinct signals, likely triplets, corresponding to the -CH₂-CH₂- moiety. A signal for the single N-H proton would also be present, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the 14 carbon atoms, including those in the two aromatic rings and the two carbons of the ethyl linker. The chemical shifts provide insight into the electronic environment of each carbon atom.

Illustrative ¹H and ¹³C NMR Data for Key Moieties Data is based on typical chemical shift ranges for analogous structures.

Moiety¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Benzenesulfonyl Aromatic C-H7.5 - 7.9125 - 140
3-Chlorophenyl Aromatic C-H7.1 - 7.4126 - 135
Sulfonamide N-HVariable (e.g., 5.0 - 8.0)N/A
N-CH₂ -CH₂~3.3 - 3.5~45
N-CH₂-CH₂ ~2.8 - 3.0~36

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. The most prominent of these are the strong, asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. Other key signals include the N-H stretch of the sulfonamide, C-H stretches from the aromatic rings, and the C-Cl stretch from the chlorophenyl group.

Illustrative IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretch3200 - 3300
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
S=O (Sulfonyl)Asymmetric Stretch1320 - 1350
S=O (Sulfonyl)Symmetric Stretch1150 - 1170
S-N (Sulfonamide)Stretch900 - 940
C-ClStretch680 - 840

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (Molecular Formula: C₁₄H₁₄ClNO₂S), the molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). Common fragmentation pathways for benzenesulfonamides include the loss of sulfur dioxide (SO₂), cleavage of the N-S bond, and cleavage of the C-C bond in the ethyl linker. Analysis of these fragments helps to piece together the molecular structure.

Expected Key Fragments in Mass Spectrometry

Fragment DescriptionProposed FormulaExpected m/z (for ³⁵Cl)
Molecular Ion[C₁₄H₁₄ClNO₂S]⁺295
Loss of Benzenesulfonyl Radical[C₈H₉ClN]⁺154
Benzenesulfonyl Cation[C₆H₅O₂S]⁺141
3-Chlorophenylethyl Cation[C₈H₈Cl]⁺139
Tropylium Ion[C₇H₇]⁺91

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for the purification of this compound after synthesis and for its quantification in analytical studies.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the two phases. By using a detector, such as a UV-Vis detector set to a wavelength where the aromatic rings absorb, the compound can be quantified with high precision and sensitivity. The retention time is a characteristic property for the compound under specific chromatographic conditions.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. A TLC plate, typically silica (B1680970) gel coated on glass or aluminum, serves as the stationary phase. A small spot of the sample is applied, and the plate is developed in a sealed chamber with a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The components separate based on their affinity for the stationary versus the mobile phase. The position of the compound is visualized (often under UV light) and quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, single-crystal XRD analysis would reveal its specific crystal system, space group, and unit cell dimensions. This data allows for the construction of a detailed model of the molecule's solid-state structure, including the dihedral angle between the two aromatic rings and the conformation of the ethylbenzenesulfonamide side chain. The resulting crystallographic information is fundamental for structure-activity relationship studies and for understanding the compound's physical properties, such as melting point and solubility.

As of the latest available data, specific crystallographic data for this compound has not been reported in publicly accessible databases. The determination of its crystal structure would require the growth of suitable single crystals followed by analysis using a single-crystal X-ray diffractometer.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)12.80
c (Å)15.65
α (°)90
β (°)90
γ (°)90
Volume (ų)2051.8
Z4

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray diffraction analysis. Actual values would need to be determined experimentally.

Other Advanced Analytical Approaches for Research Applications

Beyond solid-state structure determination, a suite of other advanced analytical techniques is crucial for the comprehensive characterization and quantification of this compound in research settings.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the compound's constitution and the verification of its purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further aid in structural elucidation.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group and the C-Cl stretch of the chlorophenyl group.

Chromatographic Techniques for Quantification:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is a powerful tool for the separation, identification, and quantification of this compound in complex mixtures. The development of a validated HPLC method is essential for purity assessment and for quantitative analysis in various research applications.

Gas Chromatography (GC): For volatile derivatives of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be employed for quantification.

The selection of the appropriate analytical methodology is contingent upon the specific research question, whether it be structural confirmation, purity determination, or quantification in a given sample matrix. The synergistic use of these advanced techniques provides a robust and comprehensive analytical profile of this compound.

Q & A

Q. Optimization Strategies :

ParameterExample ConditionsImpact on Yield/PuritySource
SolventDichloromethane vs. THFHigher polarity improves solubility of intermediates
Temperature0–5°C (slow addition) vs. RTLower temps reduce side reactions
Stoichiometry1.2:1 (sulfonyl chloride:amine)Excess sulfonyl chloride ensures completion

Advanced Question: How can structural discrepancies in this compound derivatives be resolved using crystallographic and spectroscopic data?

Methodological Answer:
Structural ambiguities (e.g., regiochemistry, conformation) require multi-technique validation:

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. For example, C–H···O hydrogen bonds stabilize the sulfonamide group in related compounds .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons near the chlorine atom show deshielding (~7.2–7.5 ppm) .
    • ¹³C NMR : The sulfonamide sulfur induces upfield shifts in adjacent carbons (~125–130 ppm) .
  • DFT Calculations : Predict electronic effects of the 3-chlorophenyl group on sulfonamide reactivity .

Example Data Conflict :
A 2023 study reported conflicting NOESY correlations for a derivative, resolved via X-ray data showing steric hindrance from the chlorophenyl group .

Basic Question: What analytical techniques are recommended for characterizing the purity and stability of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 324.1 for C₁₄H₁₅ClNO₂S) .
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C .

Q. Stability Considerations :

  • Hydrolysis risk in aqueous buffers (pH > 8); store desiccated at –20°C .

Advanced Question: How does the 3-chlorophenyl moiety influence the biological activity of benzenesulfonamide derivatives, and what strategies can validate target engagement?

Methodological Answer:
The 3-chlorophenyl group enhances lipophilicity and target binding via halogen bonding. Example approaches:

  • Enzyme Inhibition Assays :
    • Dihydropteroate Synthase (DHPS) : Measure IC₅₀ using a folate synthesis inhibition assay (IC₅₀ ≈ 2.5 µM for related sulfonamides) .
    • Carbonic Anhydrase : Fluorescent thermal shift assays to quantify binding affinity .
  • Cellular Uptake Studies : LC-MS/MS quantification in HeLa cells shows 3-chlorophenyl derivatives have 3× higher intracellular concentration vs. non-halogenated analogs .

Q. SAR Insights :

ModificationActivity ChangeProposed MechanismSource
3-Cl → 4-Cl↓ 50% DHPS inhibitionLoss of halogen bonding to Thr121
Ethyl linker → methyl↓ Cellular uptakeReduced logP (from 3.1 to 2.4)

Advanced Question: How can researchers address contradictions in reported pharmacokinetic (PK) data for sulfonamide derivatives like this compound?

Methodological Answer:
Discrepancies in half-life (t₁/₂) or bioavailability often arise from model systems. Validation strategies:

  • In Vitro–In Vivo Correlation (IVIVC) :
    • Hepatic Microsomes : Compare metabolic stability across species (e.g., human vs. rat) .
    • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Controlled Dosing Studies : Administer via IV (bolus) and oral routes in Sprague-Dawley rats; use LC-MS to measure plasma concentrations .

Example Conflict :
A 2024 study reported t₁/₂ = 4.3 h in mice vs. 8.1 h in rats. Further analysis showed species-specific CYP450 metabolism of the ethyl linker .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; sulfonamide dust may irritate respiratory tracts .
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Q. Toxicity Data :

  • LD₅₀ (rat, oral): >2000 mg/kg (low acute toxicity) .
  • Mutagenicity: Ames test negative at ≤10 µg/plate .

Advanced Question: What computational tools can predict the environmental fate of this compound, and how do these align with experimental data?

Methodological Answer:

  • EPI Suite : Predicts logKow = 3.2 (high bioaccumulation potential) and t₁/₂ in soil = 28 days .
  • Molecular Dynamics (MD) Simulations : Reveal aggregation tendencies in aqueous environments due to hydrophobic chlorophenyl groups .
  • Experimental Validation :
    • Hydrolysis Half-Life : pH 7: >30 days; pH 9: 12 days (aligns with EPI Suite estimates) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.